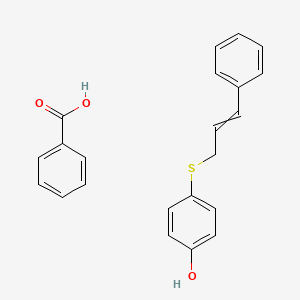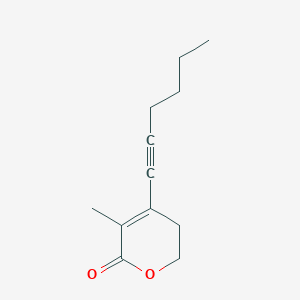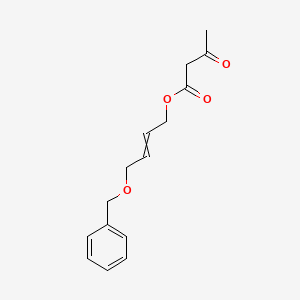
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate is an organic compound with the molecular formula C15H18O4. It is a derivative of butanoate, featuring a benzyloxy group and an oxobutanoate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate typically involves the reaction of benzyloxybutene with oxobutanoate under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for solvent recovery and waste management to ensure environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the oxobutanoate moiety can participate in various biochemical reactions. The pathways involved may include oxidation-reduction processes and nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(Benzyloxy)-3-oxobutanoate: Similar in structure but with an ethyl group instead of a but-2-en-1-yl group.
Methyl 4-(Benzyloxy)-3-oxobutanoate: Similar but with a methyl group.
4-(Benzyloxy)butanoic acid: Lacks the oxo group but has a similar benzyloxy moiety.
Uniqueness
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate is unique due to the presence of both the benzyloxy and oxobutanoate groups, which confer distinct reactivity and potential applications compared to its similar compounds. This combination allows for a broader range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
653598-75-5 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
4-phenylmethoxybut-2-enyl 3-oxobutanoate |
InChI |
InChI=1S/C15H18O4/c1-13(16)11-15(17)19-10-6-5-9-18-12-14-7-3-2-4-8-14/h2-8H,9-12H2,1H3 |
Clé InChI |
VCPNKUVFLZTRCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCC=CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)
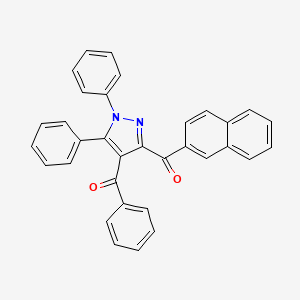
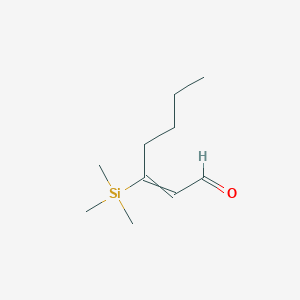
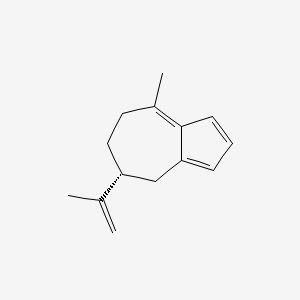
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
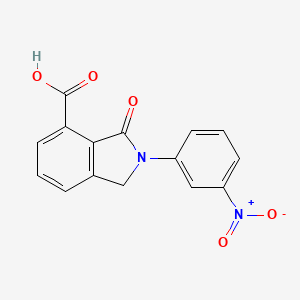
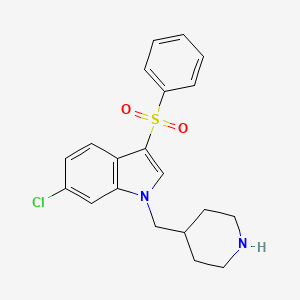
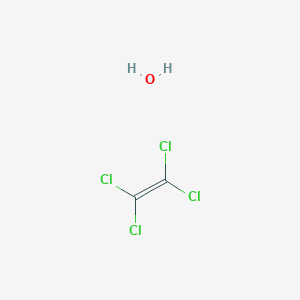
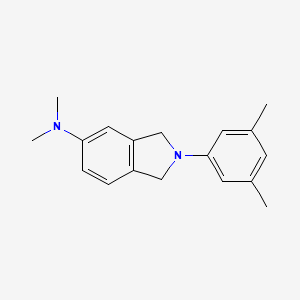
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
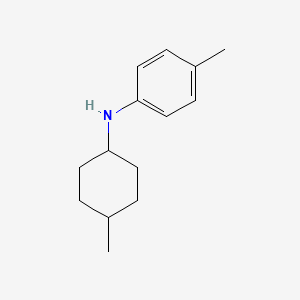
![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)
